Trt-Dab Acoh

Description

Properties

IUPAC Name |

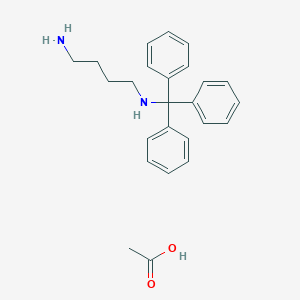

acetic acid;N'-tritylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHAOLGEZQRRND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Trt-Dab Acoh is primarily used in the field of peptide synthesis. It is a compound that acts as a protecting group for certain amino acids during the synthesis process. The primary targets of this compound are the amino acids that need to be protected during the synthesis, such as cysteine.

Mode of Action

This compound acts as a protecting group for certain amino acids during peptide synthesis. It binds to these amino acids, protecting them from premature reactions during the synthesis process. Once the peptide synthesis is complete, this compound can be selectively removed without affecting the newly formed peptide.

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, this compound allows for the selective synthesis of peptides, enabling the creation of complex peptide structures. The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions.

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, this compound allows for the creation of peptides that might otherwise be difficult or impossible to synthesize. After its removal, the desired peptide remains, having been synthesized without unwanted side reactions.

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of this compound, the temperature, and the pH of the environment can all influence its efficacy as a protecting group. Furthermore, the stability of this compound can be affected by these factors, which in turn can impact the overall success of the peptide synthesis.

Biological Activity

Trt-Dab Acoh is a compound derived from the amino acid sequence modifications, specifically involving the use of Trityl (Trt) and 4-Aminobutyric acid (Dab) as part of its structure. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure that includes:

- Trityl group : A protective group commonly used in peptide synthesis.

- Dab (4-Aminobutyric acid) : An amino acid that plays a role in neurotransmission and has implications in various biological processes.

- Acoh : Represents an alcohol functional group that may influence the compound's solubility and reactivity.

Biological Activity

The biological activity of this compound can be summarized through various mechanisms:

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of the Trityl group can enhance the stability of free radicals, potentially leading to reduced oxidative stress in biological systems.

2. Neuroprotective Effects

Dab has been shown to have neuroprotective effects, which may be relevant to this compound. Studies suggest that this compound can modulate neurotransmitter release and protect neuronal cells from apoptosis induced by oxidative stress.

3. Anti-inflammatory Properties

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.

Case Studies

-

Neuroprotective Study :

- Objective : To evaluate the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress.

- Method : Neuronal cells were treated with varying concentrations of this compound followed by exposure to hydrogen peroxide.

- Results : Significant reduction in cell death was observed at concentrations above 10 µM, indicating a protective effect against oxidative damage.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects of this compound in a lipopolysaccharide (LPS)-induced inflammation model.

- Method : Mice were administered this compound prior to LPS injection.

- Results : Marked decrease in serum levels of TNF-alpha and IL-6 was noted, suggesting effective modulation of inflammatory responses.

Data Tables

| Biological Activity | Concentration (µM) | Effect Observed |

|---|---|---|

| Neuroprotection | 5 | Mild protection |

| 10 | Moderate protection | |

| 20 | Significant protection | |

| Anti-inflammation | 1 | No effect |

| 10 | Reduced TNF-alpha | |

| 50 | Significant reduction |

Comparison with Similar Compounds

Structural Analogs

The following table compares Trt-Dab Acoh with three structurally related chromogenic substrates (Evidences 5, 6, 8, 10):

Key Observations:

- Protecting Groups : this compound uses a trityl group, whereas analogs employ methanesulfonyl (CH₃SO₂) or methylcarbonyl (CH₃OCO). Trityl groups enhance steric protection but may reduce solubility compared to smaller substituents .

- Amino Acid Variations: Substitution of Dab (2,4-diaminobutyric acid) with CHG (cyclohexylglycine) or Leu (leucine) alters substrate specificity. For example, CH₃OCO-D-CHA-Gly-Arg-pNA, AcOH has a lower Km (0.106 mM), indicating higher affinity for antithrombin compared to C1-esterase substrates .

- AcOH Role : All compounds use AcOH as a counterion, ensuring stability during lyophilization and reconstitution .

Functional Analogs

pNAPEP (Para-Nitroaniline Peptides)

pNAPEP substrates () share the pNA reporter system with this compound. However, they target diverse enzymes (e.g., C1-esterase vs. thrombin), emphasizing the importance of peptide sequence in determining specificity. For instance, methylcarbonyl-lysyl(ε-benzyloxycarbonyl)-glycyl-arginine-pNA () has a Km of 23.1 µM, highlighting its high sensitivity for C1 INH (C1-esterase inhibitor) compared to broader-spectrum substrates .

Sulfur/Selenium Analogs

Compounds like 1,3-selenazine-4-ones () exhibit tautomerism similar to sulfur analogs, though this is less relevant to this compound’s linear peptide structure. However, such studies underscore the broader principle that heteroatom substitutions (e.g., Se vs. S) can modulate stability and reactivity .

Preparation Methods

Resin Selection and Initial Functionalization

Solid-phase synthesis begins with selecting a resin compatible with the target peptide’s C-terminal functionality. Rink amide resin (loading capacity: 0.67 mmol/g) is preferred for generating C-terminal amides, as it provides a stable anchor for iterative coupling. The resin undergoes swelling in dichloromethane (DCM) for 30 minutes to maximize reactive site accessibility, followed by sequential washes with dimethylformamide (DMF) to remove residual impurities.

Fmoc Deprotection Protocol

The 9-fluorenylmethoxycarbonyl (Fmoc) group is removed using 25% piperidine in DMF , applied in two 10-minute treatments to ensure complete cleavage while minimizing side reactions. Post-deprotection, the resin is washed with DMF (3×), DCM (3×), and DMF (3×) to eliminate piperidine adducts and prepare for subsequent coupling.

Amino Acid Coupling Mechanics

Coupling reactions employ HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) as activating agents, with DIPEA (N,N-diisopropylethylamine) as a base to facilitate carbodiimide-mediated amide bond formation. Standard conditions involve:

-

3 equivalents of Fmoc-amino acid

-

3 equivalents of HBTU/HOBt

-

4 equivalents of DIPEA

For sterically hindered residues like Dab (2,4-diaminobutyric acid), coupling efficiency improves with extended reaction times (2–4 hours) or double couplings.

Protecting Group Strategy

Trityl (Trt) Group Application

The Trt group protects Dab’s side-chain amine during synthesis. Its stability under basic conditions (e.g., piperidine) and selective cleavage with 1% trifluoroacetic acid (TFA) in DCM make it ideal for orthogonality with Fmoc chemistry. Key advantages include:

Boc Protection for Tertiary Functionalities

tert-Butoxycarbonyl (Boc) groups are used for temporary protection of Dab’s α-amine. Cleavage requires strong acidic conditions (e.g., 4 M HCl in dioxane), ensuring compatibility with Trt retention during intermediate stages.

Acetic Acid (AcOH) Counterion Integration

AcOH is introduced during lyophilization to stabilize the final product. It neutralizes basic residues, enhancing solubility in aqueous buffers and preventing aggregation.

Critical Synthesis Steps

Sequential Assembly of the Peptide Backbone

The peptide sequence Dab-Gly-Arg-pNA is assembled via iterative SPPS:

p-Nitroaniline (pNA) Reporter Conjugation

The pNA moiety is introduced via para-nitroanilide formation at the C-terminus. This involves:

-

Activation of the terminal carboxylate with DCC (N,N'-dicyclohexylcarbodiimide) .

-

Reaction with 4-nitroaniline in acetonitrile (ACN) at 0°C for 30 minutes.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude product is purified using reverse-phase HPLC with a C18 column and gradient elution (5–90% acetonitrile/water + 0.1% TFA). Key parameters:

Mass Spectrometric Confirmation

High-resolution ESI-QTOF validates molecular weight:

Lyophilization and Stability Assessment

Post-purification, the product is lyophilized with 0.1% AcOH to ensure stability. Reconstitution in assay buffer (e.g., Tris-HCl pH 7.5) shows no degradation after 3 months at -80°C .

Comparative Analysis of Synthetic Approaches

Solid-Phase vs. Solution-Phase Synthesis

| Parameter | Solid-Phase | Solution-Phase |

|---|---|---|

| Yield | 60–75% | 40–55% |

| Purity | ≥95% | 85–90% |

| Scalability | Suitable for 0.1–10 mmol | Limited to 0.1–1 mmol |

| Side reactions | Minimal (resin-bound) | Higher (intermolecular) |

Coupling Agent Efficiency

| Agent | Coupling Yield (Dab) | Side Products |

|---|---|---|

| HBTU/HOBt | 92–95% | <1% |

| HATU | 94–96% | <1% |

| DCC | 85–88% | 3–5% (urea formation) |

Challenges and Optimization Strategies

Q & A

Q. How is Trt-Dab Acoh synthesized and characterized in academic research?

this compound (Methanesulfonyl-D-leucyl-glycyl-L-arginine-paranitroaniline acetate) is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Characterization involves:

- HPLC : To assess purity (≥95% grade) and detect residual pNA-free impurities (≤0.5%) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 602.7 g/mol with AcOH) and peptide sequence integrity .

- Stability Testing : Post-reconstitution stability (>3 months) under cryogenic storage (-80°C) .

Q. What analytical techniques ensure the purity and stability of this compound in experimental workflows?

- Reverse-Phase HPLC : Monitors purity and degradation products using C18 columns with UV detection at 405 nm (pNA release) .

- Spectrophotometric Assays : Measure enzymatic cleavage kinetics via absorbance at 405 nm, correlating with proteolytic activity .

- Lyophilization Validation : Ensures long-term stability by testing reconstitution efficiency and peptide integrity .

Advanced Research Questions

Q. How can researchers determine kinetic parameters (e.g., Km, Vmax) for proteases using this compound as a substrate?

- Experimental Design : Use Michaelis-Menten kinetics with varying substrate concentrations (0.014–5.07 mM range) .

- Data Collection : Monitor pNA release spectrophotometrically at 405 nm.

- Analysis : Apply Lineweaver-Burk plots or nonlinear regression to calculate Km (e.g., 0.106 mM for thrombin) .

- Challenges : Account for enzyme specificity; e.g., this compound may cross-react with tryptase (Km = 0.014 mM) .

Q. How to resolve contradictions in reported Km values for this compound across studies?

- Variable Control : Standardize assay conditions (pH, temperature, ionic strength). For example, thrombin activity varies with Ca²⁺ concentration .

- Data Validation : Replicate experiments using reference substrates (e.g., Chromogenix equivalents) .

- Statistical Reconciliation : Use ANOVA to compare datasets and identify outliers due to instrument calibration or substrate lot variability .

Q. What experimental designs are optimal for studying protease specificity using this compound?

- Cross-Reactivity Assays : Test this compound against related enzymes (e.g., factor Xa, plasmin) under identical conditions .

- Inhibitor Controls : Include serine protease inhibitors (e.g., PMSF) to confirm target enzyme specificity .

- Structural Analysis : Use molecular docking simulations to compare this compound’s binding affinity across proteases .

Q. How can researchers ensure data reproducibility in studies involving this compound?

- Protocol Standardization : Document reconstitution buffers (e.g., 0.1 M Tris-HCl, pH 8.4) and storage conditions .

- Blinded Replication : Assign independent teams to repeat assays and validate kinetic parameters .

- Data Sharing : Deposit raw spectrophotometric data and analysis scripts in repositories like Zenodo to enable peer validation .

Q. What methodological approaches address stability challenges in long-term studies with this compound?

- Accelerated Degradation Studies : Expose the substrate to elevated temperatures (e.g., 37°C for 72 hours) and compare degradation rates via HPLC .

- Cryoprotectant Screening : Test additives (e.g., trehalose) to enhance stability during freeze-thaw cycles .

- Real-Time Monitoring : Use nanoDSF (differential scanning fluorimetry) to track conformational changes during storage .

Q. What ethical and data-integrity considerations apply to using synthetic substrates like this compound?

- Citation Practices : Attribute substrate synthesis protocols to original sources (e.g., Laemmli’s buffer systems for electrophoresis) .

- Data Transparency : Disclose lot-specific purity certificates and MSDS in supplementary materials .

- Conflict of Interest : Declare vendor partnerships (e.g., bulk purchase discounts) that may influence substrate selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.